2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide
Description
2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide is a synthetic organic compound characterized by a propanehydrazide backbone substituted with a 4-methylpiperidin-1-ylsulfonyl group. The sulfonyl group may enhance hydrogen-bonding capacity, while the 4-methylpiperidine substituent could modulate lipophilicity and target selectivity.
Properties
Molecular Formula |
C10H21N3O3S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-methyl-2-(4-methylpiperidin-1-yl)sulfonylpropanehydrazide |
InChI |
InChI=1S/C10H21N3O3S/c1-8-4-6-13(7-5-8)17(15,16)10(2,3)9(14)12-11/h8H,4-7,11H2,1-3H3,(H,12,14) |
InChI Key |
FOOKXYBUXIFICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C(C)(C)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide with structurally related propanehydrazide derivatives, focusing on substituents, synthesis, and biological activity:
Structural and Functional Insights
Substituent Effects on Reactivity: The 4-methylpiperidin-1-ylsulfonyl group in the target compound introduces steric bulk and polarizability, which may reduce synthetic yields compared to simpler substituents (e.g., thiophene in 4b or pyridine in 27a). For instance, 4b was synthesized in 89% yield via hydrazide-aldehyde condensation , whereas triazole derivatives like 9d exhibited lower yields (29%) due to complex cyclization steps .
Biological Activity: Enzyme Inhibition: Thiophene- and pyridine-substituted analogs (4b, 27a) show promise as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders . The target compound’s sulfonamide group may similarly interact with enzyme active sites. Channel Interactions: Quinazoline-substituted propanehydrazides (1.1) mimic Glibenclamide in binding to KATP channels via hydrogen bonds and hydrophobic interactions . The target compound’s piperidine-sulfonyl motif could facilitate analogous interactions with ion channels or transporters. Antimicrobial Potential: Schiff base derivatives (e.g., 1a in ) demonstrate broad-spectrum activity, suggesting that the hydrazide core is a versatile scaffold for antimicrobial design .
Physicochemical Properties :
- The trifluoromethyl group in 4b increases lipophilicity (logP ~2.5), whereas the sulfonamide group in the target compound may improve aqueous solubility.
- Pyridine- and triazole-containing derivatives (27a , 9d ) exhibit moderate molecular weights (~247–281 g/mol), aligning with Lipinski’s rule of five, while the target compound’s higher weight (~313 g/mol) may limit bioavailability .
Biological Activity
2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, which includes a sulfonyl group and a piperidine moiety, suggests it may interact with various biological targets, influencing numerous physiological pathways. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide is C14H22N2O2S, with a molecular weight of 282.40 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O2S |
| Molecular Weight | 282.40 g/mol |
| IUPAC Name | 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide |
| CAS Number | 1263214-88-5 |
The biological activity of 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide is likely mediated through its interaction with specific receptors and enzymes. The sulfonyl group can enhance the compound's ability to engage in hydrogen bonding, potentially increasing its affinity for target proteins. Research indicates that such compounds may act as enzyme inhibitors or modulators, influencing metabolic pathways.
Biological Activity and Research Findings
Recent studies have investigated the pharmacological effects of this compound, highlighting its potential in various therapeutic contexts:
- Antidiabetic Activity : Preliminary research suggests that derivatives similar to 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide exhibit significant antidiabetic properties by inhibiting enzymes involved in glucose metabolism. For instance, compounds structurally related to this hydrazide have shown efficacy in reducing blood glucose levels and improving lipid profiles in animal models .
- Neuroprotective Effects : There is emerging evidence that piperidine-containing compounds can exert neuroprotective effects. Studies have indicated that these compounds may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .
- Antimicrobial Properties : Some investigations have revealed that compounds with similar structural features possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study 1 : A study focused on a piperidine-sulfonamide derivative demonstrated significant inhibition of the enzyme DPP-IV (Dipeptidyl Peptidase IV), which plays a crucial role in glucose metabolism. This inhibition led to improved glycemic control in diabetic mouse models .
- Case Study 2 : Another investigation highlighted the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study found that these compounds reduced amyloid-beta accumulation and improved cognitive function in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
